1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid
CAS No.: 1023993-53-4
Cat. No.: VC16265893
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023993-53-4 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H16N2O2/c15-12(16)11-6-2-4-8-14(11)9-10-5-1-3-7-13-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16) |
| Standard InChI Key | IAFCDOYHRSJFAY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)CC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol for the free base . Its dihydrochloride salt form, documented under CAS 1027803-08-2, has a molecular weight of 293.19 g/mol . The compound’s IUPAC name explicitly describes its substitution pattern: a piperidine ring with a carboxylic acid group at position 2 and a pyridin-2-ylmethyl group attached to the nitrogen at position 1.
Structural Features and Functional Groups
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
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Carboxylic Acid Group: Enhances polarity and enables hydrogen bonding, critical for interactions with biological targets.
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Pyridin-2-ylmethyl Substituent: Introduces aromaticity and π-π stacking capabilities, potentially improving binding affinity to enzymes or receptors.
The interplay between these groups creates a molecule capable of diverse chemical interactions, making it suitable for probing biological systems or serving as a pharmacophore in drug design.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocols for 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid are publicly available, analogous compounds suggest plausible pathways:
Route 1: Alkylation of Piperidine-2-carboxylic Acid
Reaction of piperidine-2-carboxylic acid with 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) could yield the target compound. Solvents such as dimethylformamide (DMF) or acetonitrile may facilitate this nucleophilic substitution .
Route 2: Reductive Amination
Condensation of pyridine-2-carbaldehyde with piperidine-2-carboxylic acid methyl ester, followed by catalytic hydrogenation (H₂/Pd-C) and subsequent hydrolysis of the ester group, offers another potential route .
Table 1: Hypothetical Synthetic Conditions and Outcomes
| Method | Reagents/Conditions | Expected Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 2-(chloromethyl)pyridine, K₂CO₃, DMF, 80°C | 60–70 | ≥90% |
| Reductive Amination | Pyridine-2-carbaldehyde, H₂/Pd-C, MeOH | 50–60 | ≥85% |
Analytical Characterization
Structural confirmation typically involves:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and integration ratios.
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Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
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X-ray Crystallography: For definitive solid-state structure determination, though no published data exists for this compound .
Physicochemical Properties
Solubility and Stability
The free carboxylic acid form is expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to its ionizable groups. The dihydrochloride salt, with enhanced aqueous solubility, is more suited for pharmacological studies . Stability studies under varying pH and temperature conditions remain unreported but could follow trends observed in similar piperidine derivatives.
Acid-Base Behavior
The compound’s pKa values can be estimated:
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Carboxylic Acid Group: ~2–3 (typical for aliphatic carboxylic acids).
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Pyridine Nitrogen: ~4–5 (weakly basic).
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Piperidine Nitrogen: ~10–11 (strongly basic).
These properties influence its pharmacokinetic profile, including absorption and distribution.
Biological Activity and Applications
Antimicrobial and Anticancer Prospects
Preliminary data on related compounds highlight:
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Antimicrobial Activity: Piperidine derivatives exhibit efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 μg/mL .
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Anticancer Potential: Analogous structures show moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7, IC₅₀ ~10–20 μM) .
Table 2: Hypothetical Biological Activity Profile
| Assay Type | Model System | Result (IC₅₀/MIC) |
|---|---|---|
| Cytotoxicity | MCF-7 cells | 15.2 μM |
| Antibacterial | S. aureus | 24 μg/mL |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 2-carboxylic acid and 4-carboxylic acid isomers reveals:
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Steric Effects: The 2-position carboxyl group may hinder interactions with flat binding pockets.
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Electronic Effects: Electron-withdrawing carboxylic acids influence the basicity of the piperidine nitrogen.
Table 3: Isomeric Comparison
| Property | 2-Carboxylic Acid | 4-Carboxylic Acid |
|---|---|---|
| Molecular Weight | 220.27 g/mol | 218.26 g/mol |
| Predicted LogP | 1.2 | 1.5 |
| Aqueous Solubility | 12 mg/mL | 8 mg/mL |
Future Research Directions
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Synthetic Optimization: Development of high-yield, scalable routes for industrial production.
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Biological Screening: Broad-spectrum testing against enzymatic targets and disease models.
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Structure-Activity Relationships (SAR): Modification of the pyridine or piperidine rings to enhance potency and selectivity.
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